molecular formula C10H12BF3KNO2 B1446089 Potassium trifluoro(3-((4-methoxyphenyl)amino)-3-oxopropyl)borate CAS No. 1704705-14-5

Potassium trifluoro(3-((4-methoxyphenyl)amino)-3-oxopropyl)borate

Cat. No.: B1446089
CAS No.: 1704705-14-5
M. Wt: 285.11 g/mol
InChI Key: KQOOYBVDEWPXNO-UHFFFAOYSA-N
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Description

Potassium trifluoroborates are a class of compounds that are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are typically air and moisture stable, making them easier to handle than other boronic acid derivatives .


Molecular Structure Analysis

The molecular structure of potassium trifluoroborates typically consists of a boron atom bonded to three fluorine atoms and an organic group . The exact structure would depend on the specific organic group attached to the boron atom.


Chemical Reactions Analysis

Potassium trifluoroborates are often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of a boronic acid or boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of potassium trifluoroborates can vary depending on the specific compound. For example, Potassium 4-methoxyphenyltrifluoroborate has a molecular weight of 214.036 g/mol and a melting point of >300°C .

Scientific Research Applications

Photocatalytic Applications and Organic Electronics

BODIPY-Based Materials for OLEDs : BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene)-based materials have emerged as platforms for various applications such as sensors, organic thin-film transistors, and organic photovoltaics. Their use in organic light-emitting diodes (OLEDs) is highlighted for the design and synthesis of organic semiconductors, showing promise as metal-free infrared emitters due to their aggregation-induced emission properties (Squeo & Pasini, 2020).

Advanced Materials for Energy Storage

Potassium-Ion Batteries (PIBs) : With the focus on potassium-based batteries as economically viable alternatives to lithium-ion batteries for large-scale energy storage, recent advancements in potassium-ion batteries (PIBs) are reviewed. The challenges and potential strategies for further development towards practical applications are discussed, emphasizing the need for suitable electrode materials and electrolytes (Zhang, Liu, & Guo, 2019).

Environmental Remediation

Use of Ferrate(VI) in Environmental Remediation : The application of potassium ferrate(VI) in water disinfection, degradation of synthetic organic pollutants, treatment of emerging organic pollutants, and wastewater treatment highlights its superior performance as an oxidant/disinfectant. Challenges related to the instability of ferrate(VI) solutions and the high cost of solid ferrate(VI) preparation are noted, pointing to future research needs (Jiang, 2007).

Potassium in Agriculture

Research on Potassium in Agriculture : The role of potassium solubilizing bacteria (KSB) in converting insoluble potassium into forms available for plant uptake is discussed. This highlights the potential of biological fertilizers containing KSB as an alternative to chemical fertilizers, pointing towards future research trends in potassium's role in agriculture (Etesami, Emami, & Alikhani, 2017).

Safety and Hazards

Potassium trifluoroborates can cause skin and eye irritation, and may cause respiratory irritation . They should be handled with care, using appropriate personal protective equipment .

Future Directions

Potassium trifluoroborates continue to be a topic of research due to their utility in organic synthesis . Future directions may include the development of new synthetic methods and applications in the synthesis of complex organic molecules.

Biochemical Analysis

Biochemical Properties

Potassium trifluoro(3-((4-methoxyphenyl)amino)-3-oxopropyl)borate plays a significant role in biochemical reactions, primarily due to its ability to act as a boronic acid surrogate. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The nature of these interactions often involves the formation of transient complexes with enzymes that catalyze the coupling reactions, enhancing the efficiency and specificity of these biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and overall metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their conformation and activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These threshold effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for the synthesis and degradation of various biomolecules. This compound can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function. The compound’s distribution is crucial for its effectiveness in biochemical reactions and cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its effects. The localization of this compound is essential for its role in modulating cellular functions and biochemical pathways .

Properties

IUPAC Name

potassium;trifluoro-[3-(4-methoxyanilino)-3-oxopropyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3NO2.K/c1-17-9-4-2-8(3-5-9)15-10(16)6-7-11(12,13)14;/h2-5H,6-7H2,1H3,(H,15,16);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOOYBVDEWPXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)NC1=CC=C(C=C1)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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